N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound belongs to a class of ethanediamide derivatives featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a benzyl-derived moiety. The 2-methoxyphenylmethyl substituent distinguishes it from analogs by introducing a polar methoxy (-OCH₃) group at the ortho position of the benzyl ring. Such structural modifications are often explored in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and target-binding interactions.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)23-16(13-10-27-11-14(13)22-23)21-18(25)17(24)20-9-12-7-5-6-8-15(12)26-4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKTIRBZAPRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as carbonyl reductase [nadph] 1.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide. These factors can include the pH of the environment, the presence of other compounds, and the temperature, among others.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Biological Activities
1. Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit notable antimicrobial properties. A study focusing on related thieno[3,4-c]pyrazole derivatives demonstrated effective activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity.
2. Antiparasitic Activity
The thieno[3,4-c]pyrazole derivatives have been evaluated for their antiparasitic activities against pathogens such as Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis). For instance, related compounds have shown IC50 values in the low micromolar range against these parasites, indicating potent activity.
3. Anticancer Potential
Certain derivatives of thieno[3,4-c]pyrazole have been studied for their anticancer properties. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB pathway.
Structure-Activity Relationship (SAR)
The biological activity of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide can be influenced significantly by modifications to its structure. Key findings include:
- Substituents on the Pyrazole Ring : The presence of electron-donating groups enhances solubility and biological activity.
- Chain Length and Branching : Variations in the ethylene diamine chain can affect binding affinity to biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased solubility |
| Longer alkyl chains | Enhanced binding |
| Aromatic substitutions | Improved selectivity |
Case Studies
Case Study 1: Antimalarial Activity
In a study published in 2012, a series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. One compound exhibited an IC50 value of 48 μM with a selectivity index greater than 10, indicating good potential for further development as an antimalarial agent .
Case Study 2: Antituberculosis Activity
A compound structurally related to N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide was tested against Mycobacterium tuberculosis, showing promising results with a minimum inhibitory concentration (MIC) of 2.7 μM . This suggests that similar modifications could enhance activity against tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives with variations in the benzyl substituent. Below, we compare its features with two closely related analogs: BI84028 (4-methylphenylmethyl-substituted) and BF96306 (1-phenylethyl-substituted).
Structural and Physicochemical Comparison
Key Findings and Implications
This is critical for oral bioavailability in drug development. BF96306’s 1-phenylethyl group lacks polar substituents, favoring lipophilicity and membrane permeability but risking metabolic instability.
BI84028’s para-methyl group offers minimal steric disruption, while BF96306’s ethyl chain adds conformational flexibility.
The target compound’s methoxy group could enhance hydrogen-bonding interactions with targets like kinases or GPCRs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
